2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline is an organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a 3,5-dimethoxybenzoyl group attached to a tetrahydroisoquinoline moiety. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethoxybenzoic acid and 1,2,3,4-tetrahydroisoquinoline as the primary starting materials.
Formation of 3,5-dimethoxybenzoyl Chloride: 3,5-dimethoxybenzoic acid is reacted with thionyl chloride to form 3,5-dimethoxybenzoyl chloride.
Acylation Reaction: The 3,5-dimethoxybenzoyl chloride is then reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale reactors and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Scientific Research Applications
2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- 3,4-dimethoxybenzoyl-1,2,3,4-tetrahydroisoquinoline
- 3,5-dimethoxybenzoyl-1,2,3,4-tetrahydroquinoline
Uniqueness
2-(3,5-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the specific positioning of the methoxy groups on the benzoyl ring, which can influence its chemical reactivity and biological activity. The presence of the tetrahydroisoquinoline moiety also contributes to its distinct properties compared to other similar compounds .
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(3,5-dimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-21-16-9-15(10-17(11-16)22-2)18(20)19-8-7-13-5-3-4-6-14(13)12-19/h3-6,9-11H,7-8,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQHYGNOOKCQHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCC3=CC=CC=C3C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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